molecular formula C12H9F3N4O2S B11088416 N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]nicotinamide

N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]nicotinamide

Cat. No.: B11088416
M. Wt: 330.29 g/mol
InChI Key: MVRJMXGHRGBKHA-UHFFFAOYSA-N
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Description

    N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]nicotinamide: is a chemical compound with the molecular formula C₁₂H₉F₃N₄O₂S.

  • This compound belongs to the class of imidazole-containing molecules and features a trifluoromethyl group.
  • Imidazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. They exhibit diverse biological activities and are commonly found in pharmaceuticals and agrochemicals.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One approach is through the reaction of a suitable precursor with a trifluoromethylating agent.

      Reaction Conditions: Specific conditions may vary, but the trifluoromethylation step typically requires a strong base and a trifluoromethylating reagent.

      Industrial Production: Information on large-scale industrial production methods is limited, but research and development efforts continue to explore efficient and scalable routes.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and the functional groups involved.

  • Scientific Research Applications

      Biology: Investigations explore its interactions with biological macromolecules (e.g., proteins, nucleic acids) and its potential as a pharmacophore.

      Medicine: It may serve as a lead compound for drug development, targeting specific pathways or receptors.

      Industry: Applications in materials science, catalysis, or agrochemicals are areas of interest.

  • Mechanism of Action

      Targets: The compound likely interacts with specific protein targets or enzymes due to its structural features.

      Pathways: Further research is needed to elucidate the precise pathways affected by this compound.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C12H9F3N4O2S

    Molecular Weight

    330.29 g/mol

    IUPAC Name

    N-[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]pyridine-3-carboxamide

    InChI

    InChI=1S/C12H9F3N4O2S/c13-12(14,15)11(9(21)19-4-5-22-10(19)18-11)17-8(20)7-2-1-3-16-6-7/h1-3,6H,4-5H2,(H,17,20)

    InChI Key

    MVRJMXGHRGBKHA-UHFFFAOYSA-N

    Canonical SMILES

    C1CSC2=NC(C(=O)N21)(C(F)(F)F)NC(=O)C3=CN=CC=C3

    Origin of Product

    United States

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